![molecular formula C9H9BrClN B1375637 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1368780-82-8](/img/structure/B1375637.png)
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol It is a derivative of tetrahydroquinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline. One common method includes the following steps:
Bromination: Tetrahydroquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is utilized as a building block for synthesizing pharmaceutical agents. Its derivatives have shown promising antimicrobial , anticonvulsant , and anticancer properties. For example:
- Anticancer Activity : Studies have indicated that THQ derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, providing avenues for drug development targeting metabolic pathways involved in diseases .
Biological Studies
The compound serves as a probe in biological research to investigate interactions with various biological targets:
- Binding Affinity Studies : Research has focused on its binding interactions with enzymes and receptors, elucidating its mechanism of action. These studies help identify potential therapeutic applications .
Materials Science
In materials science, this compound is explored for its role in developing organic semiconductors and advanced materials. Its unique halogenated structure enhances its reactivity and utility in creating functional materials for electronic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
6-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine atom at the 6-position.
8-Chloro-6-bromoquinoline: Similar structure but lacks the tetrahydro moiety.
Uniqueness
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Biological Activity
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline (THQ) family. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a significant candidate in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Chemical Formula : CHBrClN
- Molecular Weight : Approximately 232.54 g/mol
- Structure : The compound features a tetrahydroquinoline backbone with bromine at the 8-position and chlorine at the 6-position.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly in modulating the activity of phosphodiesterases (PDEs). Inhibitors of PDEs are crucial in treating conditions such as Alzheimer's disease by enhancing cGMP levels . In vitro studies have demonstrated that this compound exhibits significant inhibition against PDE5 with an IC50 value comparable to established inhibitors .
Antimicrobial Activity
Similar to other THQ derivatives, this compound has been evaluated for its antimicrobial properties . Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance its interaction with microbial targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets , including enzymes and receptors. The halogen substituents play a critical role in modulating these interactions:
- Enzyme Interaction : The compound binds to active sites on enzymes like PDE5, leading to inhibition of their catalytic activity.
- Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that modifications to the tetrahydroquinoline scaffold could enhance cytotoxicity against specific cancer types .
- PDE Inhibition Research : Another research article detailed the synthesis of novel THQ derivatives that demonstrated improved binding affinity to PDE5 compared to traditional inhibitors .
- Antimicrobial Testing : A comparative study found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains.
Properties
IUPAC Name |
8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGCYUUCCAJSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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